1,2,3,4-Butanetetracarboxylic acid

Durable press finishing Textile crosslinking Washfastness

Traditional N-methylol crosslinkers (e.g., DMDHEU) release formaldehyde, creating regulatory and health risks, while substitute polycarboxylic acids (citric, maleic) fail to deliver comparable wrinkle recovery or laundering durability. BTCA (CAS 1703-58-8) eliminates formaldehyde entirely without sacrificing performance. - Four carboxyl groups on a flexible butane backbone enable rapid cyclic anhydride formation, achieving esterification efficiencies unattainable with tri- or di-carboxylic acid alternatives. - Lower activation energy (Eₐ) than citric acid permits reduced curing temperature or faster line speeds in SHP-catalyzed systems at 160-190 °C. - Durable press finishes withstand 65+ home laundering cycles, confirmed on cotton, silk, and PET nonwoven substrates.

Molecular Formula C8H10O8
Molecular Weight 234.16 g/mol
CAS No. 1703-58-8
Cat. No. B157486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Butanetetracarboxylic acid
CAS1703-58-8
Synonyms1,2,3,4-butanetetracarboxylic acid
Molecular FormulaC8H10O8
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
InChIKeyGGAUUQHSCNMCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





BTCA Technical Baseline for Formaldehyde-Free Crosslinking


1,2,3,4-Butanetetracarboxylic acid (BTCA), CAS 1703-58-8, is a C8H10O8 tetracarboxylic acid that exists as two diastereomers (meso and R,R/S,S pair) [1]. The compound is produced via oxidation of tetrahydrophthalic anhydride and is commercially available with purity specifications ≥98.0% (acidimetric assay) and melting range 186–190 °C for the meso form . BTCA functions as a formaldehyde-free crosslinking agent that forms ester-type crosslinks with cellulosic hydroxyl groups via an anhydride-mediated mechanism, typically catalyzed by sodium hypophosphite (SHP) at 160–190 °C [2]. Its key industrial significance lies in durable press finishing of cotton and cellulosic textiles, offering a non-formaldehyde alternative to traditional N-methylol reagents such as DMDHEU [3].

BTCA vs. Alternative Polycarboxylic Acids: Performance Risks


Substituting BTCA with alternative polycarboxylic acids such as citric acid (CA), maleic acid, or polymeric polycarboxylic acids is not performance-equivalent due to fundamental differences in carboxyl group count, molecular flexibility, and anhydride intermediate mobility. BTCA possesses four carboxyl groups in a flexible butane backbone, enabling rapid formation of cyclic anhydride intermediates that efficiently esterify cellulose hydroxyl groups [1]. In contrast, citric acid has only three carboxyl groups and lower reactivity (higher activation energy Ea), resulting in inferior crosslinking density and wrinkle recovery [2]. Maleic acid, with only two carboxyl groups, exhibits even poorer durable press performance. Polymeric polycarboxylic acids such as PMA and TPMA suffer from low anhydride intermediate mobility, limiting access to cellulosic hydroxyls during curing and reducing crosslinking effectiveness relative to BTCA [3]. Therefore, procurement specifications that treat all polycarboxylic acids as interchangeable crosslinkers will yield suboptimal fabric performance and durability.

BTCA Comparative Evidence


Laundering Durability vs. CPTA

In a direct head-to-head comparison, BTCA demonstrated significantly greater laundering durability than all-cis-1,2,3,4-cyclopentanetetracarboxylic acid (CPTA). Fabrics treated with BTCA retained most of their durable press performance through 65 home laundering and drying cycles at 50°C and pH 9.8 with standard detergent, whereas CPTA-treated fabrics exhibited inferior durability under identical conditions [1]. This difference is attributed to the greater molecular flexibility of the butane backbone in BTCA compared to the rigid cyclopentane ring in CPTA, which facilitates more efficient ester crosslink formation and greater resistance to hydrolytic cleavage during alkaline washing.

Durable press finishing Textile crosslinking Washfastness

Activation Energy vs. Citric Acid

Comparative analysis of Arrhenius activation energy (Ea) for esterification crosslinking with cellulose revealed that BTCA exhibits a lower Ea than citric acid (CA). The activation energy order was determined as P(TAA-AA) < P(MA-AA) < P(IA-AA) < BTCA < CA, indicating that BTCA reacts more readily with cellulose hydroxyl groups than CA under identical thermal conditions [1]. This lower Ea translates to more efficient crosslinking at a given curing temperature, enabling shorter curing times or lower energy input to achieve equivalent crosslinking density.

Reaction kinetics Esterification Polycarboxylic acid crosslinking

Best Tensile Strength Retention

In a comparative study of four crosslinking agents applied to cotton fabric using Box-Behnken experimental design, BTCA demonstrated the best strength retention among the tested agents. Modified DMDHEU produced the highest crease recovery angle and durable press rating but exhibited poor strength retention. Citric acid and maleic acid showed average strength retention. Notably, BTCA provided the highest retention of tensile strength, though it yielded the lowest crease recovery angle among the four agents [1]. This trade-off profile positions BTCA as the preferred crosslinker when preserving fabric mechanical integrity is prioritized over maximizing wrinkle resistance.

Mechanical properties Tensile strength retention Durable press rating

Anhydride Intermediate Mobility Advantage

Comparative studies have established that polymeric polycarboxylic acids such as polymaleic acid (PMA) and terpolymer of maleic acid (TPMA) are less effective crosslinking agents than BTCA. The reduced effectiveness stems from the low mobility of the polymeric anhydride intermediates, which restricts their ability to access cellulosic hydroxyl groups during the curing process [1]. BTCA, as a small molecule with a flexible butane backbone, forms anhydride intermediates with high mobility, enabling efficient penetration into cellulose microfibrils and subsequent esterification. This molecular-level advantage translates to superior crosslinking density and durable press performance at equivalent application concentrations.

Anhydride formation Crosslinking efficiency Molecular mobility

SHP vs. Hypophosphorous Acid Catalysis

A direct comparison of sodium hypophosphite (SHP) and free hypophosphorous acid as curing catalysts for BTCA-mediated crosslinking of cotton revealed that SHP is consistently more effective. Experiments conducted at two temperature/time regimes (155°C/12 minutes and 180°C/90 seconds) demonstrated that SHP catalysis outperformed hypophosphorous acid in all cases, indicating that hypophosphite anions are the principal active catalytic species [1]. Furthermore, SHP catalysis resulted in substantially higher breaking and tearing strength retentions compared to hypophosphorous acid catalysis, preserving fabric mechanical integrity while achieving the desired crosslinking density.

Catalyst optimization Sodium hypophosphite Crosslinking kinetics

Silk Wrinkle Recovery vs. PBTCA

In a comparative study of three formaldehyde-free crosslinkers applied to silk fabrics, BTCA achieved the highest weight gain and improved wrinkle recovery compared to citric acid (CA) and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA). However, this performance came at the cost of reduced tensile strength and softness. PBTCA, in contrast, balanced enhanced wrinkle resistance with minimal effects on tensile strength and softness, and preserved fabric whiteness [1]. This data delineates a clear performance trade-off: BTCA maximizes crosslinking density (evidenced by weight gain) and wrinkle recovery but compromises fabric hand feel and mechanical strength, whereas PBTCA offers a more balanced profile.

Silk finishing Protein fiber crosslinking Wrinkle recovery

BTCA Application Scenarios


Cotton Durable Press Finishing

BTCA is the preferred crosslinking agent for durable press finishes on cotton apparel that must withstand repeated home laundering cycles. Evidence demonstrates that BTCA-treated cotton fabrics retain most durable press performance through 65 wash/dry cycles at 50°C and pH 9.8, significantly outperforming CPTA [5]. This scenario is directly supported by quantitative laundering durability data and is applicable to shirts, trousers, bed linens, and workwear where consumer satisfaction depends on long-term wrinkle resistance. Formulation should employ BTCA concentrations optimized for the target fabric weight, with sodium hypophosphite (SHP) as the catalyst of choice due to its superior catalytic efficiency and strength retention benefits [2].

Silk and Protein Fiber Crosslinking

BTCA is the crosslinker of choice for silk fabrics when achieving the highest possible wrinkle recovery angle is the primary performance objective. Direct comparative data show that BTCA yields the highest weight gain and improved wrinkle recovery among tested polycarboxylic acids (BTCA, CA, PBTCA), albeit with trade-offs in tensile strength and softness [5]. This application scenario is appropriate for silk scarves, ties, and decorative textiles where fabric hand feel may be secondary to wrinkle-free appearance. Researchers and formulators should note that PBTCA may be preferable if balanced performance (wrinkle resistance with retained softness) is required.

Antimicrobial PET Nonwoven Modification

BTCA serves as an effective crosslinker for grafting antimicrobial agents onto PET nonwoven surfaces through esterification. Research demonstrates that antimicrobial agents containing N-halamine and dual quaternary ammonium groups can be successfully grafted onto PET nonwovens using BTCA as the crosslinker, achieving up to 90% inactivation of S. aureus and E. coli after 10-minute contact [5]. This scenario is supported by the chemical functionality of BTCA's four carboxyl groups, which enable multi-point attachment and durable immobilization of biocidal moieties. This application extends BTCA's utility beyond traditional textile finishing into functional nonwovens for medical, hygiene, and filtration markets.

Energy-Efficient Cellulose Crosslinking

BTCA's lower Arrhenius activation energy (Ea) for esterification with cellulose, compared to citric acid (CA), enables more energy-efficient industrial curing processes [5]. Formulators can exploit this kinetic advantage to either reduce curing temperature (saving energy costs) or shorten curing time (increasing production throughput) while maintaining equivalent crosslinking density. The activation energy order (P(TAA-AA) < P(MA-AA) < P(IA-AA) < BTCA < CA) provides a quantitative basis for process optimization. This scenario is particularly relevant for large-scale textile finishing operations where marginal energy savings translate to significant annual cost reductions. The use of SHP as catalyst further enhances curing efficiency at elevated temperatures (160–190°C) [2].

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